molecular formula C13H9NO2S B1268687 Methyl thieno[2,3-b]quinoline-2-carboxylate CAS No. 51925-46-3

Methyl thieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B1268687
CAS No.: 51925-46-3
M. Wt: 243.28 g/mol
InChI Key: HYPKQSDYYFWMCN-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-b]quinoline-2-carboxylate is a heterocyclic compound that belongs to the class of thienoquinolines. It is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl thieno[2,3-b]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with a suitable quinoline derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl thieno[2,3-b]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl thieno[2,3-b]quinoline-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

    Thieno[2,3-b]quinoline: A closely related compound with similar structural features but lacking the methyl ester group.

    Quinoline-2-carboxylate: Another related compound with a quinoline ring but without the thiophene ring.

Uniqueness: Methyl thieno[2,3-b]quinoline-2-carboxylate is unique due to the presence of both the thiophene and quinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to its simpler analogs .

Properties

IUPAC Name

methyl thieno[2,3-b]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c1-16-13(15)11-7-9-6-8-4-2-3-5-10(8)14-12(9)17-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKQSDYYFWMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358994
Record name methyl thieno[2,3-b]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51925-46-3
Record name methyl thieno[2,3-b]quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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